molecular formula C7H6FNO3 B13387791 Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13387791
M. Wt: 171.13 g/mol
InChI Key: BSLCHZGBJCRLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.126 g/mol It is a derivative of dihydropyridine, characterized by the presence of a fluorine atom at the 3-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated dihydropyridine compounds.

Scientific Research Applications

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 604774-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings.

  • Molecular Formula: C7H6FNO3
  • Molecular Weight: 171.128 g/mol
  • Structure: The compound features a pyridine ring with a keto group and a carboxylate ester, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

  • Cyclization Reactions: Utilizing various reagents to form the dihydropyridine framework.
  • Fluorination Techniques: Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to Methyl 3-fluoro-6-oxo-1,6-dihydropyridine derivatives possess significant antitumor properties. For instance:

  • Inhibition of Kinases: These compounds have been documented to inhibit various kinases implicated in cancer progression, including VEGFR-2 with an IC50 value of approximately 1.46 µM .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study A Reported significant cytotoxicity in HeLa cells with IC50 values in the micromolar range.
Study B Demonstrated inhibition of tumor growth in xenograft models when administered orally.
Study C Showed selective inhibition of cyclin-dependent kinases (CDK) with promising selectivity profiles over other kinases.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)

InChI Key

BSLCHZGBJCRLOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=O)N1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.